5-Chloropyrazine-2-sulfonyl fluoride

Description

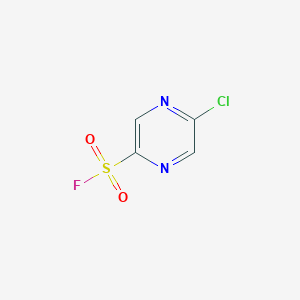

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrazine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYMYIQYDVDWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Chloropyrazine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride moiety (—SO₂F) is a key functional group whose reactivity is central to the applications of 5-Chloropyrazine-2-sulfonyl fluoride. While the sulfur-fluorine bond is considerably stable compared to other sulfur-halogen bonds, the sulfur(VI) center remains a potent electrophile, susceptible to attack by various nucleophiles. This reactivity profile allows for covalent modification of biomolecules and synthetic building blocks under specific conditions.

The electrophilic nature of the sulfur atom in this compound facilitates its reaction with a range of soft and hard nucleophiles. In biological contexts, this has been exploited for the covalent labeling of proteins and nucleic acids.

Amino Acid Residues: The side chains of several amino acids can act as nucleophiles to attack the sulfonyl fluoride. Activated sulfonyl groups have been effectively used in protein profiling, demonstrating reactivity with nucleophilic residues such as tyrosine, lysine (B10760008), serine, and cysteine. acs.org The reaction with a tyrosine residue, for instance, results in the formation of a stable sulfonate ester linkage, displacing the fluoride ion. This covalent modification is valuable for creating chemical probes to study protein function and interactions. nih.gov

RNA 2'-OH Groups: The 2'-hydroxyl group of ribonucleotides in RNA is a potent nucleophile that can react with activated sulfonyl species. nih.govresearchgate.net Research has shown that sulfonyl reagents can achieve selective sulfonylation of the 2'-OH groups in RNA within aqueous environments. acs.orgnih.govresearchgate.net This reaction is particularly significant because it can be tuned to occur with selectivity for unpaired nucleotides over those within a duplex structure, making compounds like this compound potential tools for RNA structure analysis. nih.govresearchgate.net The resulting sulfonate ester linkage is a stable covalent modification. acs.org

The table below summarizes the reactions of the sulfonyl fluoride moiety with common biological nucleophiles.

Table 1: Nucleophilic Substitution at the Sulfonyl Fluoride Moiety| Nucleophile | Nucleophilic Atom/Group | Resulting Covalent Linkage |

|---|---|---|

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Lysine | Epsilon-Amino (-NH₂) | Sulfonamide |

| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Sulfonate Ester |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester |

| RNA Ribose | 2'-Hydroxyl (-OH) | Sulfonate Ester |

A key feature of the sulfonyl fluoride group is its "tunable" reactivity, which allows for a degree of orthogonality in complex chemical and biological systems. Orthogonal reactivity refers to the ability of a functional group to react selectively with a specific target in the presence of numerous other potentially reactive groups.

In the context of proteomics, the reactivity of a sulfonyl fluoride can be modulated to selectively target specific amino acid residues. While it can react with several nucleophilic side chains, selectivity for residues like tyrosine can often be achieved under controlled conditions, depending on the residue's accessibility and local microenvironment (e.g., pKa). This selectivity allows for its use as a covalent probe in complex protein mixtures.

In the realm of nucleic acids, the reaction with RNA 2'-OH groups demonstrates remarkable selectivity. The reaction preferentially occurs at flexible, unpaired regions of an RNA molecule, while nucleotides engaged in stable helical structures are less reactive. nih.govresearchgate.net This selectivity forms the basis of chemical probing techniques for mapping RNA secondary and tertiary structures. Furthermore, the relative stability of sulfonyl fluorides in aqueous media, compared to more reactive carbonyl-based electrophiles, allows them to persist long enough to find their intended targets, showcasing a form of kinetic selectivity. nih.govresearchgate.net This balance of stability and reactivity is crucial for achieving selective modification in intricate biological systems.

Radical-Mediated Transformations

Beyond its role as an electrophile in nucleophilic substitution reactions, the sulfonyl fluoride group can participate in radical-mediated transformations, significantly broadening its synthetic utility.

While direct generation of a sulfonyl radical from a sulfonyl fluoride is challenging, modern catalytic methods have enabled such transformations. Once generated, the resulting S(VI) radical can engage in reactions like fluorosulfonylation, which typically involves the addition of a sulfonyl group and another atom/group across a double or triple bond. In a process where a 5-chloropyrazine-2-sulfonyl radical adds to an alkene, the subsequent steps can lead to the formation of a vinyl sulfone, effectively achieving a net hydro-sulfonylation or related transformation. nih.gov This pathway allows for the construction of complex sulfone-containing molecules that are valuable in medicinal chemistry and materials science.

The high strength of the S(VI)-F bond makes the homolytic cleavage to generate an S(VI) radical (RSO₂•) a thermodynamically challenging process. nih.gov However, recent advances in photoredox catalysis have provided a viable pathway. A general platform has been developed using cooperative organosuperbase activation and photoredox catalysis to convert stable sulfonyl fluorides into their corresponding S(VI) radicals under mild conditions. nih.gov

The proposed mechanism involves the activation of the sulfonyl fluoride by an organosuperbase, making it more susceptible to a single-electron transfer (SET) from a photocatalyst. This reductive cleavage of the S-F bond generates the desired S(VI) radical. nih.gov

Once generated, the 5-chloropyrazine-2-sulfonyl radical is a reactive intermediate that can participate in various synthetic transformations. A primary mode of reactivity is its addition to unsaturated systems, such as alkenes and alkynes. For example, its reaction with an alkene yields a carbon-centered radical, which can be further trapped or oxidized to afford a vinyl sulfone, often with high E-selectivity. nih.gov

Table 2: General Conditions for S(VI) Radical Generation from Aryl Sulfonyl Fluorides

| Component | Role | Example Reagent |

|---|---|---|

| Sulfonyl Fluoride | Radical Precursor | Ar-SO₂F |

| Photocatalyst | Facilitates Single-Electron Transfer | Ir(ppy)₃, Ru(bpy)₃Cl₂ |

| Organosuperbase | Activates the S-F bond | P2-Et |

| Light Source | Excites the Photocatalyst | Blue LEDs (455 nm) |

| Solvent | Reaction Medium | Acetonitrile (MeCN) |

Catalytic and Cross-Coupling Reactions

The this compound molecule possesses two distinct sites for potential modification: the sulfonyl fluoride moiety and the chloro-substituted pyrazine (B50134) ring. The sulfonyl fluoride group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrazine ring. This electronic effect deactivates the ring toward electrophilic substitution but strongly activates the C-Cl bond for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

The sulfonyl fluoride group itself is generally robust and resistant to cleavage under many transition-metal-catalyzed conditions. mdpi.com This allows for selective functionalization at the C-Cl position while preserving the —SO₂F moiety for subsequent reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. Various coupling partners can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyrazine ring.

Common cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form a new C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl substituent. soton.ac.uk

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

Stille Coupling: Reaction with organostannanes (R-SnR'₃) for C-C bond formation.

These reactions provide a modular approach to synthesize a diverse library of 5-substituted-pyrazine-2-sulfonyl fluorides, enabling the exploration of structure-activity relationships in drug discovery and materials science.

Table 3: Potential Cross-Coupling Reactions at the C-Cl Position

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ | 5-Aryl/Alkyl-pyrazine-2-sulfonyl fluoride |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-pyrazine-2-sulfonyl fluoride |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | 5-Amino-pyrazine-2-sulfonyl fluoride |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Vinyl-pyrazine-2-sulfonyl fluoride |

Other Reaction Manifolds (e.g., Cycloaddition, Multicomponent Reactions)

A comprehensive search of scientific databases and literature reveals a lack of specific examples of this compound being utilized as a reactant in cycloaddition or multicomponent reactions. While the pyrazine core and the sulfonyl fluoride moiety are individually known to participate in a variety of chemical transformations, documented instances of this particular compound undergoing such reactions are not readily found.

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for the synthesis of complex cyclic systems. Similarly, multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient route to molecular diversity. However, the application of this compound in these reaction classes has not been specifically reported.

Applications in Chemical Biology and Organic Synthesis

5-Chloropyrazine-2-sulfonyl fluoride (B91410) as a Versatile Synthetic Intermediate

In organic synthesis, sulfonyl fluorides are often regarded as more versatile and stable precursors than their sulfonyl chloride counterparts for creating sulfur-containing compounds. ccspublishing.org.cn Their remarkable stability allows them to be carried through various reaction conditions, only to have their potent electrophilicity unmasked under specific activation for reactions with nucleophiles. ccspublishing.org.cn This characteristic makes 5-Chloropyrazine-2-sulfonyl fluoride an excellent building block in synthetic chemistry.

The structure of this compound offers two distinct points for chemical modification: the sulfonyl fluoride group and the C5-chloro substituent. This dual reactivity allows for the sequential or orthogonal construction of complex molecular architectures. The sulfonyl fluoride group readily participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful click chemistry tool for forming robust linkages with a variety of nucleophiles. acs.orgclaremont.edu Concurrently, the chlorine atom on the electron-deficient pyrazine (B50134) ring can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr). This enables the introduction of diverse functional groups, thereby expanding the molecular complexity and building diverse chemical libraries from a single, versatile starting material.

Table 1: Potential Synthetic Utility of this compound

| Reactive Site | Reaction Type | Nucleophile (Example) | Resulting Functional Group |

| -SO₂F | SuFEx | Amine (R-NH₂) | Sulfonamide |

| -SO₂F | SuFEx | Alcohol/Phenol (R-OH) | Sulfonate Ester |

| -Cl | SNAr | Thiol (R-SH) | Thioether |

| -Cl | SNAr | Amine (R₂NH) | Substituted Aminopyrazine |

| -Cl | SNAr | Alkoxide (R-O⁻) | Alkoxypyrazine |

A primary application of sulfonyl fluorides is the synthesis of sulfonamides and sulfamates, which are key functional groups in a vast number of pharmaceuticals and agrochemicals. theballlab.comnih.gov The reaction of this compound with primary or secondary amines yields the corresponding 5-chloropyrazine-2-sulfonamides. Similarly, reaction with alcohols or phenols produces sulfamate (B1201201) analogs. These transformations typically proceed under mild conditions and can be facilitated by catalytic activators. nih.govchemrxiv.org Recent advancements have introduced methods using catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) or Lewis acids such as calcium triflimide [Ca(NTf₂)₂] to promote the amidation of even sterically hindered or electronically deactivated sulfonyl fluorides and amines. theballlab.comnih.govchemrxiv.org This robust reactivity provides a straightforward route to a wide array of biologically relevant molecules. nih.gov

Table 2: Representative Synthesis of Sulfonamides and Sulfamates

| Reactant | Nucleophile | Product Structure | Product Class |

| This compound | Aniline | Aryl Sulfonamide | |

| This compound | Morpholine | Alkyl Sulfonamide | |

| This compound | Phenol | Aryl Sulfonate Ester |

Applications of Sulfonyl Fluorides as Chemical Probes in Biological Systems

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their unique balance of aqueous stability and reactivity toward biological nucleophiles. mdpi.comacs.orgacs.org This has led to their widespread adoption in the design of chemical probes for studying complex biological systems. nih.govclaremont.edu Their ability to form stable covalent bonds with specific amino acid residues makes them invaluable tools for target identification, validation, and inhibitor development. bohrium.comresearchgate.net

The sulfonyl fluoride moiety is a versatile electrophile capable of reacting with a range of nucleophilic amino acid side chains within protein binding sites. acs.orgnih.gov Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can form stable covalent adducts with the side chains of tyrosine, lysine (B10760008), serine, threonine, and histidine. acs.orgacs.org This expanded targeting scope significantly broadens the portion of the proteome that can be addressed with covalent ligands. nih.govresearchgate.net Probes incorporating a sulfonyl fluoride, such as those that could be derived from this compound, are designed with a recognition element that directs the molecule to a specific protein target, whereupon the sulfonyl fluoride "warhead" reacts with a nearby nucleophilic residue, forming an irreversible bond. nih.gov This strategy is powerfully employed in activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors. nih.gov

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Stability |

| Lysine | ε-amino (-NH₂) | Sulfonamide | Stable researchgate.netnih.gov |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | Stable researchgate.netnih.gov |

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Stable acs.org |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Stable acs.org |

| Histidine | Imidazole nitrogen | Sulfonyl-imidazole | Often unstable bohrium.com |

| Cysteine | Thiol (-SH) | Thiosulfonate ester | Unstable researchgate.net |

While the covalent targeting of proteins with sulfonyl fluorides is well-established, the application of this chemistry to other biological macromolecules like RNA is an emerging area. The development of reactive probes that can selectively modify nucleic acids is critical for understanding their structure and function. Research into related sulfur(VI) fluoride compounds has shown that sulfamoyl fluorides can be used to functionalize the exocyclic amine groups on the bases of ribonucleosides, such as adenosine (B11128) and cytidine. acs.org These functionalized nucleosides, termed SuFNucs, can then undergo SuFEx reactions with various amines to create sulfamide (B24259) derivatives. acs.org This approach demonstrates the potential of S(VI)-F chemistry to be adapted for the modification of the fundamental components of RNA, opening a potential avenue for the future development of probes based on sulfonyl fluorides for mapping RNA structures and interactions in a cellular context.

Integration into Materials Science and Polymer Chemistry

The robust and efficient nature of the SuFEx reaction has led to its adoption in materials science and polymer chemistry. mdpi.comnih.gov Sulfonyl fluorides serve as highly effective "connective hubs" for linking molecular building blocks to create novel polymers and functional materials. acs.orgresearchgate.net The resulting polysulfonates and polysulfamides are analogous to polycarbonates and polyureas but possess distinct physical and chemical properties due to the presence of the sulfonyl linkage. chemrxiv.org

The this compound scaffold is a candidate for integration into polymeric structures. Through modification at the C5-chloro position to introduce a second polymerizable handle (e.g., a hydroxyl, amine, or vinyl group), the molecule can be converted into a bifunctional monomer. This monomer could then undergo polymerization via the sulfonyl fluoride group to generate novel heterocyclic polymers. Furthermore, the sulfonyl fluoride moiety can be incorporated into polymer side chains as a reactive handle for post-polymerization modification, allowing for the surface functionalization of materials or the cross-linking of polymer chains. ccspublishing.org.cn This chemistry has been used to create highly crosslinked, glassy polymer films with surfaces enriched in sulfonyl fluoride groups, which can be valuable for creating specialized surface coatings. pdx.edu

Development of Targeted Covalent Inhibitors

This compound has emerged as a significant electrophilic warhead in the design of targeted covalent inhibitors (TCIs). TCIs are a class of inhibitors that, after initial non-covalent binding to their target protein, form a stable, covalent bond with a specific amino acid residue. This covalent interaction often leads to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent binders.

The utility of the this compound moiety lies in the reactivity of the sulfonyl fluoride group. Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains. These include the hydroxyl groups of serine and threonine, the amine group of lysine, and the phenolic hydroxyl group of tyrosine. This expanded reactivity profile significantly broadens the scope of proteins that can be targeted covalently.

Fragment-based screening approaches have utilized libraries of sulfonyl fluoride-containing fragments to identify novel covalent ligands for various protein targets. In these screens, the 5-chloropyrazine core can serve as a scaffold that orients the reactive sulfonyl fluoride group for optimal interaction with a nearby nucleophilic residue within the protein's binding site. The chlorine substituent on the pyrazine ring can be further modified to improve binding affinity and selectivity for the target protein.

Research has demonstrated the ability of sulfonyl fluoride probes to selectively label functional tyrosine residues in proteins like glutathione (B108866) transferases. While specific studies detailing the use of this compound in extensive inhibitor screening are not broadly available, the principles established with other sulfonyl fluoride-based probes are directly applicable. The electron-withdrawing nature of the chloropyrazine ring is expected to influence the reactivity of the sulfonyl fluoride group, a factor that can be fine-tuned in the rational design of potent and selective TCIs.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

| Amino Acid | Nucleophilic Group | Resulting Covalent Adduct | Stability |

| Lysine | ε-amino group | Sulfonamide | Stable |

| Tyrosine | Phenolic hydroxyl group | Sulfonate ester | Stable |

| Serine | Hydroxyl group | Sulfonate ester | Stable |

| Threonine | Hydroxyl group | Sulfonate ester | Stable |

| Histidine | Imidazole ring | Sulfonyl imidazole | Potentially labile |

| Cysteine | Thiol group | Thiosulfonate | Potentially labile |

Late-Stage Modification of Biomolecules

The reactivity of this compound also lends itself to the late-stage modification of complex biomolecules, such as peptides and proteins. Late-stage functionalization is a powerful strategy in chemical biology and drug discovery that allows for the introduction of new chemical moieties into a fully or partially synthesized molecule. This approach enables the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies, or for the attachment of probes for biochemical or imaging studies.

The ability of the sulfonyl fluoride group to react with various nucleophilic amino acid residues makes this compound a versatile reagent for modifying peptides and proteins at specific sites. For example, if a peptide sequence contains a particularly accessible lysine or tyrosine residue, treatment with this compound could lead to the selective formation of a stable sulfonamide or sulfonate ester linkage, respectively.

This strategy can be employed to:

Introduce labels: The pyrazine ring can be pre-functionalized with reporter tags such as fluorophores or biotin (B1667282) before conjugation to a biomolecule.

Modulate biological activity: The addition of the chloropyrazine sulfonyl moiety can alter the pharmacological properties of a peptide, potentially enhancing its potency, selectivity, or pharmacokinetic profile.

Create bioconjugates: this compound can be used to link a biomolecule to another molecule of interest, such as a drug payload or a targeting ligand.

While specific, published examples of the extensive use of this compound for the late-stage modification of a wide array of biomolecules are still emerging, the foundational chemistry of sulfonyl fluorides supports its potential in this application. The controlled and selective reaction of sulfonyl fluorides with protein residues provides a powerful tool for the precise chemical engineering of complex biological molecules.

Table 2: Potential Applications of this compound in Late-Stage Modification

| Application | Description | Targeted Residues |

| Bioconjugation | Attaching probes, tags, or other molecules to a biomolecule. | Lysine, Tyrosine, Serine, Threonine |

| SAR Studies | Generating analogs of a bioactive peptide to probe structure-activity relationships. | Lysine, Tyrosine, Serine, Threonine |

| Pharmacokinetic Modulation | Modifying a peptide to improve its stability, solubility, or half-life. | Lysine, Tyrosine, Serine, Threonine |

Analytical and Computational Characterization of Pyrazine Sulfonyl Fluorides

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the structural features of 5-Chloropyrazine-2-sulfonyl fluoride (B91410). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the compound's identity and purity.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 5-Chloropyrazine-2-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum of a related compound, 3-chloropyrazine-2-carboxamide, shows signals for the pyrazine (B50134) ring protons in the aromatic region. mdpi.com For this compound, two distinct signals are expected for the two protons on the pyrazine ring, likely appearing as doublets due to coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Based on data for similar pyrazine derivatives, the carbon atoms of the pyrazine ring in this compound are expected to resonate in the aromatic region of the spectrum. mdpi.com The carbon attached to the sulfonyl fluoride group would likely show a distinct chemical shift due to the strong electron-withdrawing nature of this substituent.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent method for characterizing fluorine-containing compounds. nih.govwikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal would be characteristic of a sulfonyl fluoride moiety attached to an aromatic ring. biophysics.orgillinois.eduucsb.edu

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 8.0 - 9.0 | Doublet, Doublet |

| ¹³C | 130 - 160 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the sulfonyl fluoride group and the chloropyrazine ring.

Key expected vibrational bands include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively.

S-F stretching: A characteristic absorption band for the sulfur-fluorine bond.

C-Cl stretching: A vibration corresponding to the carbon-chlorine bond on the pyrazine ring.

Aromatic C-H and C=C/C=N stretching: Vibrations associated with the pyrazine ring. For instance, in 3-chloropyrazine-2-carboxamide, aromatic stretching vibrations are observed in the 1589-1413 cm⁻¹ range. mdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O (asymmetric stretch) | 1400 - 1300 | Strong |

| S=O (symmetric stretch) | 1200 - 1100 | Strong |

| Aromatic C=C/C=N | 1600 - 1400 | Medium to Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The mass spectrum of sulfuryl fluoride shows a distinct molecular ion peak. nist.govnist.gov Similarly, related pyridine (B92270) sulfonyl fluoride compounds like 5-bromopyridine-2-sulfonyl fluoride have been characterized by their predicted mass-to-charge ratios for various adducts. uni.lu The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.96 |

| [M+Na]⁺ | 234.94 |

Advanced Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, providing deeper insights into the molecular properties and reactivity of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict various properties of this compound, including its optimized geometry (bond lengths and angles), vibrational frequencies (to aid in the interpretation of IR spectra), and electronic properties such as molecular orbital energies and electrostatic potential maps. Computational analyses have been successfully applied to study related compounds like 5-fluorouracil. nih.govnih.govplos.org

Predicted Molecular Properties from DFT Calculations

| Property | Predicted Information |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Theoretical IR spectrum for comparison with experimental data |

Elucidation of Molecular Structures and Electronic Properties

The molecular structure and electronic characteristics of this compound are primarily elucidated through computational chemistry methods, such as Density Functional Theory (DFT). These studies provide critical insights into the compound's geometry, charge distribution, and orbital energies, which are fundamental to understanding its behavior.

The molecule's structure is defined by a planar pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Attached to this ring are two key functional groups: a chlorine atom at position 5 and a sulfonyl fluoride group (-SO₂F) at position 2. The geometry around the sulfur atom in the sulfonyl fluoride group is approximately tetrahedral. Computational optimizations using DFT would typically be employed to determine precise bond lengths, bond angles, and torsion angles.

Electronic properties are described by analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO). The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the electronic landscape of the molecule. For this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The highly electronegative oxygen and fluorine atoms of the sulfonyl fluoride group, along with the nitrogen atoms of the pyrazine ring, create regions of negative electrostatic potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms on the pyrazine ring and, significantly, on the sulfur atom, highlighting its electrophilic character. nih.govresearchgate.net

| Feature | Predicted Location on this compound | Significance |

| Negative Electrostatic Potential (Nucleophilic sites) | Oxygen and Fluorine atoms (on -SO₂F group); Nitrogen atoms (on pyrazine ring) | Susceptible to interaction with electrophiles or participation in hydrogen bonding. nih.gov |

| Positive Electrostatic Potential (Electrophilic sites) | Sulfur atom (of -SO₂F group); Carbon atoms C2 and C5 | Indicates primary sites for nucleophilic attack. nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) analysis provides further detail on the electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com For this compound, the HOMO is likely distributed across the electron-rich pyrazine ring system. The LUMO is expected to be localized around the pyrazine ring, particularly on the carbon atoms bearing the strongly electron-withdrawing chloro and sulfonyl fluoride substituents, reflecting their role in accepting electrons during a reaction. wuxibiology.comresearchgate.net

| Computational Parameter | Predicted Value (Illustrative) | Implication for Electronic Properties |

| EHOMO | -7.5 eV | Represents the ionization potential; ability to act as an electron donor. |

| ELUMO | -1.8 eV | Represents the electron affinity; ability to act as an electron acceptor. wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and moderate reactivity. mdpi.com |

Prediction of Reactivity and Selectivity

The electronic properties determined through computational analysis are instrumental in predicting the reactivity and selectivity of this compound. The molecule possesses two primary centers of reactivity: the pyrazine ring and the sulfonyl fluoride group.

The pyrazine ring is electron-deficient due to the electronegativity of its two nitrogen atoms, a characteristic that is significantly enhanced by the presence of the powerful electron-withdrawing sulfonyl fluoride and chloro groups. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). Based on Frontier Molecular Orbital theory, the sites for nucleophilic attack are correlated with the distribution of the LUMO or, in some cases, LUMO+1. wuxibiology.com For chlorodiazines like 2-chloropyrazine, the LUMO+1 orbital often has a significant lobe on the carbon atom bearing the halogen, making it the key orbital for predicting reactivity in nucleophilic substitutions. wuxibiology.com In this compound, both the carbon at position 5 (attached to Cl) and the carbon at position 2 (attached to -SO₂F) are highly activated and represent probable sites for nucleophilic attack.

The sulfonyl fluoride group is a well-established electrophilic center, renowned for its unique "stability-reactivity" profile. nsf.gov While the S-F bond is strong, rendering the group relatively stable to hydrolysis compared to sulfonyl chlorides, the sulfur atom is highly electrophilic. nih.gov It can react with a range of nucleophiles, particularly the side chains of amino acids like lysine (B10760008), tyrosine, histidine, and serine. nih.gov This reactivity, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a cornerstone of "click chemistry" and is widely used in chemical biology for covalently modifying proteins. scilit.com

Selectivity in reactions involving this compound depends on the nature of the attacking nucleophile and the reaction conditions.

Hard nucleophiles (e.g., amines, alkoxides) may preferentially attack the electron-deficient carbon atoms on the pyrazine ring, leading to SNAr and displacement of the chloride anion.

Soft nucleophiles or reactions under specific catalytic conditions (e.g., using a Lewis acid) may favor attack at the "softer" electrophilic sulfur center, leading to sulfonamide, sulfonate ester, or related products via SuFEx. nih.gov The presence of electron-withdrawing groups on the pyrazine ring enhances the electrophilicity of the sulfur atom, making this pathway highly competitive. nih.gov

| Reactive Site | Type of Reaction | Potential Attacking Species | Predicted Product Type |

| C5 of Pyrazine Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | 5-substituted pyrazine-2-sulfonyl fluoride |

| Sulfur Atom of -SO₂F | Sulfur(VI) Fluoride Exchange (SuFEx) | Amines, Phenols, Alcohols | Pyrazine-2-sulfonamides, Pyrazine-2-sulfonate esters |

| C2 of Pyrazine Ring | Nucleophilic Aromatic Substitution (SNAr) | Strong, sterically unhindered nucleophiles | 5-chloro-2-substituted pyrazine |

This dual reactivity makes this compound a versatile building block, allowing for selective functionalization at either the heterocyclic ring or the sulfonyl fluoride moiety.

Q & A

Q. What are the environmental implications of this compound degradation?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) on hydrolysis products. Use GC-MS to identify volatile decomposition species (e.g., SO₂, HCl) and model their atmospheric dispersion using AERMOD software. Waste must be treated with activated carbon before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.